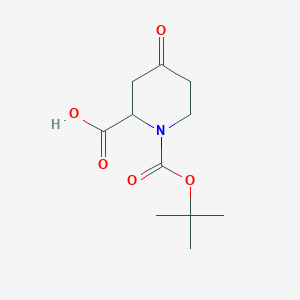

1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBCBXYUAJQMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941703 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198646-60-5 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The guide focuses on a robust and accessible two-step synthetic pathway commencing from a commercially available precursor. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-tested experimental protocols, and discuss alternative synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important heterocyclic compound.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. The introduction of a ketone at the 4-position and a carboxylic acid at the 2-position, along with the versatile N-Boc protecting group, renders this compound a highly versatile intermediate for the synthesis of complex molecular architectures.[2]

This guide will focus on a practical and efficient synthetic approach to this target molecule, emphasizing the rationale behind the choice of reagents and reaction conditions.

Strategic Overview of the Synthesis

The most direct and reliable synthetic route to this compound involves a two-step sequence starting from the corresponding 4-hydroxypiperidine precursor:

-

Oxidation: The secondary alcohol of a suitable N-Boc-4-hydroxypiperidine-2-carboxylic acid ester is oxidized to the corresponding ketone.

-

Saponification: The resulting ester is hydrolyzed to the target carboxylic acid.

This strategy leverages the commercial availability of the starting material, methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate, and employs well-established, high-yielding chemical transformations.

An alternative, though less direct, approach involves the intramolecular Dieckmann condensation of a suitably substituted acyclic precursor to construct the 4-oxopiperidine ring system.[3][4][5]

Recommended Synthetic Pathway: Oxidation and Saponification

This section details the recommended two-step synthesis, providing a choice of oxidation protocols to suit different laboratory constraints and preferences.

Step 1: Oxidation of Methyl 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate

The oxidation of the secondary alcohol to a ketone is a critical step. Several methods are effective, with the Swern and Dess-Martin oxidations being among the most reliable and widely used for this class of compounds due to their mild conditions and high yields.[6][7][8]

-

Swern Oxidation: This method is favored for its high yields and the ease of removing byproducts (dimethyl sulfide, carbon monoxide, and carbon dioxide) which are volatile.[8][9] The reaction is performed at very low temperatures (-78 °C) to control the reactivity of the active oxidant, the chlorosulfonium salt, and to minimize side reactions.[9][10]

-

Dess-Martin Periodinane (DMP) Oxidation: This method offers the convenience of running at room temperature and avoids the use of cryogenic equipment.[11][12] DMP is known for its high selectivity and tolerance of a wide range of functional groups.[13][14] The use of a buffer like sodium bicarbonate can be beneficial to neutralize the acetic acid byproduct, which could otherwise promote side reactions.[11]

Protocol 1: Swern Oxidation

-

Reagents and Materials:

-

Methyl 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate

-

Oxalyl chloride

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

Water, 1 M HCl, saturated aqueous NaHCO3, brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

-

Procedure:

-

To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C.[6]

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add a solution of methyl 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate (1.0 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triethylamine (5.0 eq) dropwise to the reaction mixture, allowing the temperature to rise to -60 °C.[6]

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.[6]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield methyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylate. The crude product can be purified by flash chromatography if necessary.

-

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

-

Reagents and Materials:

-

Methyl 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO3

-

Saturated aqueous Na2S2O3

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

-

Procedure:

-

To a stirred solution of methyl 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.[6]

-

Stir the reaction mixture at room temperature and monitor by TLC (typically complete within 1-3 hours).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously until the solid byproducts dissolve.[6]

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield methyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylate.

-

| Oxidation Method | Typical Yield | Purity | Reference |

| Swern Oxidation | >95% | >95% | [6] |

| DMP Oxidation | 90-95% | >98% | [6] |

Step 2: Saponification of Methyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylate

The final step is the hydrolysis of the methyl ester to the carboxylic acid. Base-catalyzed hydrolysis (saponification) is the most common method. Lithium hydroxide (LiOH) is often the base of choice for its efficacy in aqueous-organic solvent mixtures.[15][16]

-

Choice of Base: LiOH is a strong base that effectively hydrolyzes esters. The lithium cation is also thought to play a role in coordinating with the carbonyl oxygen, facilitating nucleophilic attack by hydroxide.[17]

-

Solvent System: A mixture of THF and water is commonly used to ensure the solubility of both the ester and the hydroxide salt, allowing the reaction to proceed in a homogeneous or biphasic system.[18]

-

Temperature: The reaction is typically run at room temperature to avoid potential side reactions, such as epimerization of the chiral center at the 2-position or degradation of the Boc-protecting group.[19]

-

Reagents and Materials:

-

Methyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H2O)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

-

Procedure:

-

Dissolve methyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 or 3:1 ratio).

-

Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

-

Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or hexanes to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound as a solid.

-

| Reaction | Typical Yield | Purity |

| Saponification | 90-98% | >97% |

Alternative Synthetic Strategy: Dieckmann Condensation

An alternative approach to the 4-oxopiperidine core is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[3][5] This method would involve the cyclization of a precursor such as diethyl N-(tert-butoxycarbonyl)iminodiacetate.

The general mechanism involves the deprotonation of an α-carbon to form an enolate, which then attacks the other ester carbonyl intramolecularly to form a cyclic β-keto ester.[20] While elegant, this route may require more extensive synthesis of the acyclic precursor and careful control of the cyclization conditions to avoid polymerization and other side reactions.

Visualizing the Synthesis

Diagrams of Synthetic Workflows and Mechanisms

Caption: Recommended two-step synthetic workflow.

Caption: Simplified mechanism of the Swern oxidation.

Conclusion

The synthesis of this compound is readily achievable through a reliable two-step sequence involving the oxidation of a 4-hydroxy precursor followed by ester hydrolysis. This guide has provided detailed protocols for the Swern and Dess-Martin oxidations, as well as for the saponification step, offering flexibility based on available resources. The causality behind the selection of reagents and conditions has been explained to provide a deeper understanding of the chemical transformations. This in-depth guide serves as a valuable resource for chemists in the pharmaceutical and related industries, facilitating the efficient synthesis of this key building block for drug discovery and development.

References

- 1. synarchive.com [synarchive.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. organicreactions.org [organicreactions.org]

- 6. benchchem.com [benchchem.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 12. Dess-Martin Oxidation [organic-chemistry.org]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. sciforum.net [sciforum.net]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

- 19. reddit.com [reddit.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

The Definitive Guide to the Structural Elucidation of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid

This in-depth technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, a key building block in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a series of analytical procedures, but a logical framework for confirming the molecular architecture of this important heterocyclic compound. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of a Versatile Scaffold

This compound belongs to the class of N-protected pipecolic acid derivatives. The piperidine ring is a prevalent motif in a vast array of pharmaceuticals and natural products, owing to its conformational properties and ability to engage in specific biological interactions.[2][3] The presence of the ketone, carboxylic acid, and the tert-butoxycarbonyl (Boc) protecting group makes this molecule a highly versatile synthetic intermediate.[4] The Boc group provides a stable yet readily cleavable handle for the nitrogen atom, allowing for selective modifications at other positions of the piperidine ring. Accurate and unambiguous structural confirmation is paramount to its successful application in complex synthetic pathways.

Synthesis and Purification: Establishing a Foundation of Purity

A robust structural elucidation begins with a pure sample. The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available piperidine derivatives. A common approach involves the protection of the piperidine nitrogen with a Boc group, followed by oxidation and carboxylation reactions.

A Generalized Synthetic Approach:

A plausible synthetic route starts with 4-hydroxypiperidine-2-carboxylic acid. The nitrogen is first protected using di-tert-butyl dicarbonate (Boc)₂O. Subsequent oxidation of the hydroxyl group to a ketone, for instance using a Swern or Dess-Martin oxidation, yields the target compound.

Experimental Protocol: Purification by Flash Column Chromatography

-

Sample Preparation : Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane (DCM).

-

Stationary Phase : Prepare a silica gel column of appropriate size.

-

Mobile Phase : A gradient of ethyl acetate in hexanes is a common choice for eluting compounds of this polarity.

-

Elution and Collection : Apply the sample to the column and begin elution. Collect fractions and monitor by thin-layer chromatography (TLC).

-

Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

A Multi-pronged Approach to Structure Elucidation

The confirmation of the structure of this compound relies on the synergistic interpretation of data from several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Mass Spectrometry: Unveiling the Molecular Mass and Formula

Mass spectrometry (MS) is the first port of call for determining the molecular weight and elemental composition of a newly synthesized compound. For a molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[2]

Expected High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Observed m/z |

| [C₁₁H₁₇NO₅+H]⁺ | 244.1185 | ~244.1183 |

| [C₁₁H₁₇NO₅+Na]⁺ | 266.1004 | ~266.1002 |

| [C₁₁H₁₇NO₅-H]⁻ | 242.1028 | ~242.1030 |

Note: The observed m/z values are hypothetical and represent a typical high-resolution measurement.

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. The tert-butoxycarbonyl group is known for its characteristic fragmentation, often involving the loss of isobutylene (56 Da) or the entire Boc group (101 Da).

Key Fragmentation Pathways:

-

Loss of Isobutylene: The [M+H]⁺ ion can readily lose a neutral isobutylene molecule (C₄H₈) to form an ion at m/z 188.

-

Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid group can also be observed, leading to a fragment ion.

-

Loss of the Boc Group: Cleavage of the N-C bond of the carbamate can result in the loss of the entire Boc group.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Chromatography : Use a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of formic acid to aid ionization.[2]

-

Mass Spectrometry :

-

Ionization Mode : Positive electrospray ionization (ESI+).

-

Full Scan : Acquire a full scan spectrum to identify the protonated molecular ion.

-

Product Ion Scan : Perform a product ion scan on the precursor ion (e.g., m/z 244.1) to obtain the fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity of the atoms.

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~4.5-4.7 | m | 1H | H2 (methine) |

| ~3.2-4.2 | m | 2H | H6 (methylene) |

| ~2.4-2.8 | m | 4H | H3 & H5 (methylene) |

| 1.48 | s | 9H | -C(CH₃)₃ (Boc) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broadness of the COOH proton signal is due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~208 | C4 (ketone) |

| ~175 | -COOH |

| ~155 | Boc C=O |

| ~81 | -C(CH₃)₃ |

| ~58 | C2 (methine) |

| ~40-50 | C6 (methylene) |

| ~35-45 | C3 & C5 (methylene) |

| 28.4 | -C(CH₃)₃ |

Note: The assignment of C3, C5, and C6 can be confirmed using 2D NMR.

2D NMR for Unambiguous Assignments

-

COSY (Correlation Spectroscopy) : Reveals proton-proton couplings, helping to trace the connectivity of the piperidine ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons, allowing for the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular framework.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2]

-

¹H NMR : Acquire a standard proton spectrum.

-

¹³C NMR : Acquire a proton-decoupled carbon spectrum.

-

2D NMR : Perform COSY, HSQC, and HMBC experiments as needed to resolve any structural ambiguities.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1730-1710 | Strong | C=O stretch (Ketone) |

| ~1715-1685 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690-1650 | Strong | C=O stretch (Carbamate) |

The IR spectrum will be characterized by a very broad absorption in the hydroxyl region, indicative of the hydrogen-bonded carboxylic acid. Additionally, a complex and strong carbonyl region with overlapping bands for the ketone, carboxylic acid, and carbamate groups is expected.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation : The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

X-ray Crystallography: The Definitive 3D Structure

For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry in chiral molecules.[3]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth : High-quality single crystals are grown, often by slow evaporation of a solvent.[3]

-

Data Collection : A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement : The diffraction data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is a process of accumulating and correlating evidence from multiple analytical techniques. Mass spectrometry confirms the molecular formula, while FTIR identifies the key functional groups. NMR spectroscopy provides the detailed atomic connectivity and insight into the molecular environment in solution. When possible, X-ray crystallography offers an unambiguous solid-state structure. The convergence of data from these independent methods provides a high degree of confidence in the final structural assignment, ensuring the reliability of this important building block for future research and development.

References

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

A Comprehensive Technical Guide to the Physicochemical Properties of (S)-N-Boc-4-oxopiperidine-2-carboxylic acid

Introduction

(S)-N-Boc-4-oxopiperidine-2-carboxylic acid is a chiral heterocyclic compound of significant interest in modern drug discovery and peptide synthesis.[1][2][3] As a bifunctional synthetic building block, it incorporates a piperidine scaffold, a common motif in pharmacologically active molecules, with orthogonal protecting groups and reactive sites. The presence of a tert-butoxycarbonyl (Boc) group on the nitrogen, a ketone at the 4-position, a carboxylic acid at the 2-position, and a defined stereocenter makes it a versatile intermediate for constructing complex molecular architectures with a high degree of stereochemical control.[4][5]

A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals. These properties govern its reactivity, solubility, stability, and analytical behavior, directly impacting its application in multi-step syntheses, purification protocols, formulation development, and quality control. This guide provides an in-depth analysis of the core physicochemical characteristics of (S)-N-Boc-4-oxopiperidine-2-carboxylic acid, supported by experimental data and established analytical methodologies.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure. The functional groups present in the molecule are direct predictors of its chemical behavior and physical properties.

-

IUPAC Name: (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid[1]

-

Common Synonyms: (S)-1-Boc-4-oxopipecolic acid, (2S)-N-Boc-4-oxopipecolic acid[1][2]

The structure contains three key functional domains:

-

Boc-Protected Amine: The tert-butoxycarbonyl group serves as a robust protecting group for the piperidine nitrogen. This prevents its participation in undesired reactions (e.g., acting as a nucleophile or base) and enhances the molecule's solubility in common organic solvents. The Boc group is stable under a wide range of conditions but can be selectively removed under mild acidic conditions.[5]

-

Ketone: The carbonyl group at the 4-position is a versatile synthetic handle, enabling transformations such as reductive amination, olefination, or nucleophilic addition to introduce further complexity.

-

Chiral Carboxylic Acid: The carboxylic acid at the C2 position provides a primary point for amide bond formation, a cornerstone of peptide synthesis.[2] The (S)-stereochemistry at this position is critical for creating stereospecific interactions in biological systems.

Caption: Molecular structure of (S)-N-Boc-4-oxopiperidine-2-carboxylic acid.

Core Physicochemical Properties

The quantitative physicochemical data are essential for practical laboratory applications, from designing reaction conditions to developing purification strategies.

| Property | Value | Source(s) |

| Physical Form | Solid | [2][3] |

| Melting Point | 121-126 °C | [1][2][3] |

| Solubility | Soluble (12 g/L in water at 25°C) | [1] |

| Optical Rotation | [α]²²/D: -18.5° to -22° (c=1 in Chloroform) | [1][2][3] |

| pKa | Not experimentally reported; estimated ~3-5 |

Discussion of Properties:

-

Melting Point: The relatively sharp melting point range of 121-126 °C is indicative of a crystalline solid with a good degree of purity.[1][2][3] This property is a critical specification for quality control and identity confirmation.

-

Solubility: The reported solubility of 12 g/L in water is noteworthy.[1] While the large non-polar Boc group would suggest limited aqueous solubility, the presence of the carboxylic acid and ketone functionalities provides sufficient hydrogen bonding capability to enable this level of solubility. This property is advantageous for certain reaction conditions or for purification methods like crystallization. In practice, it exhibits excellent solubility in many organic solvents like dichloromethane, chloroform, and methanol.

-

Optical Rotation: The specific rotation is a definitive measure of the compound's enantiomeric purity. The negative value confirms the levorotatory nature of the (S)-enantiomer.[1][2][3] This parameter is crucial in pharmaceutical applications where single enantiomers are required to ensure specific biological activity and avoid off-target effects.

-

pKa: While no experimental pKa value is available in the reviewed literature, the acidity of the molecule is dominated by the carboxylic acid group. Its pKa can be estimated to be in the range of 3-5, typical for carboxylic acids. This value is critical for predicting the ionization state of the molecule at a given pH, which influences its solubility, chromatographic behavior, and reactivity. Experimental determination via potentiometric titration is recommended for precise applications.

Spectroscopic and Analytical Characterization

A combination of spectroscopic and chromatographic techniques is required to confirm the structure and assess the purity of N-Boc-4-oxopiperidine-2-carboxylic acid.

Expected Spectroscopic Signatures:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4-1.5 ppm. The protons on the piperidine ring would appear as complex multiplets in the 2.0-4.5 ppm region. The acidic proton of the carboxylic acid may appear as a broad singlet at a downfield chemical shift (>10 ppm), though its visibility can depend on the solvent used.

-

¹³C NMR: The carbon spectrum would display distinct signals for the ketone carbonyl (~205-210 ppm), the carboxylate carbon (~170-175 ppm), and the urethane carbonyl of the Boc group (~155 ppm). The quaternary carbon and methyl carbons of the tert-butyl group would be found around 80 ppm and 28 ppm, respectively.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong characteristic absorption bands for the C=O stretching of the ketone (~1720 cm⁻¹), the carboxylic acid (~1710 cm⁻¹), and the urethane of the Boc group (~1690 cm⁻¹). A broad O-H stretch from the carboxylic acid would also be expected around 2500-3300 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would readily show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 243.26 g/mol .

Protocol: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

Causality: RP-HPLC is the gold standard for assessing the purity of non-volatile organic compounds like this one.[8] The method separates the target analyte from impurities based on differences in polarity. A C18 column is chosen for its versatility in retaining moderately polar compounds. A gradient elution from a weak solvent (water with acid) to a strong solvent (acetonitrile with acid) is employed to ensure that both polar and non-polar impurities are effectively eluted and resolved. UV detection at a low wavelength (210 nm) is selected to detect the peptide-like amide bond and carbonyl groups, ensuring broad applicability for potential impurities.[8]

Caption: Experimental workflow for HPLC purity analysis.

Methodology:

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid.[8]

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Phosphoric Acid.[8]

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 3 minutes, then return to 10% B and re-equilibrate.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30 °C.[8]

-

Detection Wavelength: 210 nm.[8]

-

Injection Volume: 10 µL.[8]

-

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.[8] Filter through a 0.45 µm syringe filter into an HPLC vial.

-

Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated based on the peak area percentage of the main component relative to the total area of all observed peaks.

Stability, Storage, and Handling

Proper handling and storage are crucial to maintain the integrity and purity of the compound.

-

Stability: The compound is generally stable under normal laboratory conditions.[9] However, it is noted to be hygroscopic and sensitive to air and moisture, which can lead to degradation over time.[1]

-

Storage Conditions: To mitigate degradation, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][9][10] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, which can react with the piperidine ring or cleave the Boc group.[1][9]

-

Safety and Handling: The compound is classified as causing serious eye irritation.[2][3][11] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[2][3] Avoid creating dust and ensure adequate ventilation.[12]

Conclusion

(S)-N-Boc-4-oxopiperidine-2-carboxylic acid is a high-value chiral building block with well-defined physicochemical properties. Its solid form, distinct melting point, and characteristic optical rotation make it readily identifiable and assessable for quality. The interplay of its functional groups results in moderate aqueous solubility and predictable spectroscopic signatures, facilitating its use and analysis. Understanding its stability profile and handling requirements is essential for preserving its purity. The data and protocols presented in this guide offer a robust framework for researchers and scientists to effectively utilize this versatile intermediate in the pursuit of novel therapeutics and complex chemical syntheses.

References

- 1. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. (S)-1-Boc-4-氧代哌啶-2-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (S)-1-Boc-4-oxopiperidine-2-carboxylic acid 95 198646-60-5 [sigmaaldrich.com]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.ca [fishersci.ca]

- 10. fishersci.com [fishersci.com]

- 11. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

A Technical Guide to 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a privileged scaffold, forming the core of numerous approved therapeutics. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of small molecule drugs. Within this class of compounds, 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid has emerged as a particularly strategic building block. Its trifunctional nature—a protected amine, a ketone, and a carboxylic acid—offers a versatile platform for the synthesis of complex molecular architectures with a high degree of stereochemical control. This guide provides an in-depth technical overview of this compound, encompassing its chemical identity, synthesis, physicochemical properties, and diverse applications in drug discovery and development.

Chemical Identity and Stereoisomers: Navigating the CAS Numbers

A point of common confusion surrounding this compound is the assignment of its CAS Registry Number, as it exists as a racemic mixture and as individual enantiomers. Clarity on this front is critical for sourcing the correct material for stereospecific syntheses.

-

Racemic Mixture: While a dedicated CAS number for the racemic mixture is not consistently used, it is often referenced by the CAS numbers of one of its enantiomers. Researchers seeking the racemic compound should verify the stereochemistry with the supplier.

-

(S)-Enantiomer: CAS 198646-60-5 This enantiomer is a key chiral building block for various pharmaceutical applications.[1][2][3]

-

(R)-Enantiomer: CAS 661458-35-1 The (R)-enantiomer also serves as a valuable chiral intermediate in the synthesis of specific bioactive molecules.[4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and reaction optimization. The following table summarizes key properties for the enantiopure forms.

| Property | (S)-1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid | (R)-1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid |

| CAS Number | 198646-60-5[1][2][3] | 661458-35-1[4] |

| Molecular Formula | C₁₁H₁₇NO₅ | C₁₁H₁₇NO₅ |

| Molecular Weight | 243.26 g/mol | 243.26 g/mol |

| Appearance | White to pale yellow powder/solid[3] | White to light yellow solid |

| Melting Point | 121-126 °C[1] | 115 °C |

| Boiling Point | 403.6 ± 45.0 °C (Predicted)[1] | 419.4 °C at 760 mmHg |

| Density | 1.257 ± 0.06 g/cm³ (Predicted)[1] | 1.15 g/cm³ |

| pKa | 3.95 ± 0.20 (Predicted)[1] | 3.95 ± 0.20 (Predicted) |

| Solubility | Soluble in water (12 g/L at 25°C)[1] | Data not readily available |

| Storage | Inert atmosphere, Room Temperature[1] | Sealed in dry, Room Temperature |

Spectroscopic Data:

Synthesis of this compound

The synthesis of this key intermediate can be approached through several strategies, including the protection of the corresponding amino acid or through more complex multi-step sequences. The choice of synthetic route often depends on the desired stereochemistry and the scale of the reaction.

General Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Boc Protection of a Piperidine Carboxylic Acid (General Procedure)

The following is a generalized protocol for the N-protection of a piperidine carboxylic acid, which serves as a foundational step in the synthesis of the title compound. This procedure is adapted from established methods for the Boc protection of amino acids.

Materials:

-

Piperidine-4-carboxylic acid derivative (1 equivalent)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, water)

Procedure:

-

Dissolve the piperidine-4-carboxylic acid derivative in the chosen solvent system.

-

Add the base to the reaction mixture.

-

Slowly add the di-tert-butyl dicarbonate to the solution.

-

Stir the reaction mixture at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.

-

Extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure N-Boc protected piperidine carboxylic acid.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable building block for creating diverse and complex molecular scaffolds. The Boc-protected nitrogen allows for selective modification of the carboxylic acid and ketone functionalities, while the Boc group can be readily removed under acidic conditions to enable further derivatization of the piperidine nitrogen.

Role as a Key Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical agents, particularly those containing a substituted piperidine core. Its utility spans several therapeutic areas, including the development of analgesics and other centrally active agents. The ability to introduce substituents at the 2 and 4-positions of the piperidine ring with stereochemical control is a significant advantage in optimizing drug-receptor interactions.

Incorporation into Peptidomimetics and Constrained Peptides

The carboxylic acid functionality allows for the incorporation of this building block into peptide chains using standard peptide coupling methodologies. The rigid piperidine scaffold serves to constrain the peptide backbone, which can lead to enhanced metabolic stability and improved receptor binding affinity and selectivity.

Synthesis of Novel Heterocyclic Systems

The ketone and carboxylic acid groups can be utilized in a variety of cyclization reactions to construct novel fused and spirocyclic heterocyclic systems. These complex scaffolds are of great interest in drug discovery as they allow for the exploration of novel chemical space and the development of compounds with unique pharmacological profiles.

Illustrative Synthetic Pathway

Caption: Synthetic utility of this compound in constructing complex molecules.

Suppliers

A variety of chemical suppliers offer this compound and its enantiomers. It is essential to confirm the CAS number and stereochemistry when placing an order. Reputable suppliers include:

-

For (S)-Enantiomer (CAS 198646-60-5):

-

For (R)-Enantiomer (CAS 661458-35-1):

Conclusion

This compound is a versatile and highly valuable building block in the arsenal of the modern medicinal chemist. Its unique combination of functional groups, coupled with the availability of its enantiopure forms, provides a powerful platform for the synthesis of complex and stereochemically defined piperidine-containing molecules. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-designed building blocks will undoubtedly play an increasingly important role in the future of drug discovery.

References

- 1. This compound CAS#: 198646-60-5 [m.chemicalbook.com]

- 2. (2S)-1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 3. This compound CAS 198646-60-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. aurumpharmatech.com [aurumpharmatech.com]

- 5. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 198646-60-5|(S)-1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

Topic: Synthesis and Characterization of N-Boc-4-oxopiperidine-2-carboxylic Acid Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 4-oxopiperidine-2-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, serving as a conformationally constrained building block for a wide array of therapeutic agents. Its incorporation into molecules can significantly influence binding affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the synthesis and characterization of the N-Boc protected form, N-Boc-4-oxopiperidine-2-carboxylic acid, and its analogs. We will delve into the mechanistic rationale behind common synthetic strategies, present a detailed experimental protocol, and outline a comprehensive characterization workflow, blending theoretical principles with practical, field-proven insights.

Part 1: Strategic Approaches to Synthesis

The synthesis of the target scaffold is not merely a procedural task; it is a strategic exercise in chemical design. The choice of route is dictated by factors such as the availability of starting materials, desired scale, and the need for stereochemical control. The tert-butyloxycarbonyl (Boc) protecting group is strategically employed due to its stability under a range of reaction conditions and its facile, orthogonal removal under acidic conditions, which is crucial for subsequent derivatization in a drug discovery campaign.

The Dieckmann Condensation Route: A Classic and Reliable Approach

A prevalent and robust method for constructing the 4-oxopiperidine ring system is the intramolecular Dieckmann condensation. This approach involves the base-mediated cyclization of a diester precursor.

The general workflow for this synthetic approach is outlined below:

The Versatile Architect: A Technical Guide to 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid in Modern Drug Discovery

Foreword: Beyond a Building Block

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge not merely as inert construction materials, but as versatile architects capable of dictating the form and function of novel therapeutic agents. 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, a chiral piperidine derivative, represents a paramount example of such a scaffold. Its inherent conformational constraints and strategically placed functional groups offer a powerful toolkit for researchers, scientists, and drug development professionals. This guide eschews a rigid, templated approach, instead opting for a narrative that delves into the causality behind experimental choices, providing a holistic understanding of this pivotal molecule. We will explore its synthesis, reactivity, and applications, not as a mere recitation of facts, but as a strategic guide to harnessing its full potential in the quest for new medicines.

Physicochemical Properties and Stereochemistry: The Foundation of Function

This compound, commonly referred to as N-Boc-4-oxopiperidine-2-carboxylic acid, is a white to off-white solid.[1] Its structure is characterized by a piperidine ring bearing a ketone at the 4-position, a carboxylic acid at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

| Property | Value | Source |

| CAS Number | 198646-60-5 ((S)-enantiomer) | [1] |

| Molecular Formula | C₁₁H₁₇NO₅ | [1] |

| Molecular Weight | 243.26 g/mol | [1] |

| Melting Point | 121-125 °C ((S)-enantiomer) | [1] |

| Optical Rotation | [α]22/D = -18.5° (c=1 in Chloroform) ((S)-enantiomer) | [1] |

The presence of a chiral center at the 2-position of the piperidine ring means this compound exists as two enantiomers, (R) and (S). This chirality is of paramount importance in drug design, as the stereochemistry of a molecule can profoundly influence its pharmacological activity and selectivity.[2] The Boc protecting group is a crucial feature, rendering the piperidine nitrogen nucleophilic and allowing for selective reactions at the carboxylic acid or ketone functionalities.[3]

Synthesis of a Chiral Architect: Strategies and Mechanistic Insights

The enantioselective synthesis of this compound is a key challenge and a testament to the advancements in modern organic synthesis. While a definitive, publicly available, step-by-step synthesis of this specific molecule is not readily found in a single source, the principles of its construction can be understood by examining established methodologies for similar chiral piperidine scaffolds.

A plausible and efficient strategy involves the asymmetric synthesis from readily available chiral starting materials, such as amino acids.[4] This approach leverages the inherent chirality of the starting material to establish the stereocenter at the 2-position of the piperidine ring.

Another powerful strategy for the construction of the 4-oxopiperidine core is the Dieckmann condensation .[5][6] This intramolecular Claisen condensation of a suitably substituted diester is a classic and effective method for forming five- and six-membered rings.[7][8]

Below is a conceptual workflow illustrating a potential synthetic approach based on these principles.

Figure 1. A conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Generalized Dieckmann Condensation Approach

The following is a generalized protocol for the Dieckmann condensation, which would be a key step in the synthesis of the target molecule. Note: This is a representative procedure and would require optimization for the specific substrate.

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of the diester precursor in a suitable anhydrous solvent (e.g., toluene or THF).

-

Base Addition: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is added portion-wise to the stirred solution at room temperature under a nitrogen atmosphere.

-

Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: The reaction is cooled to room temperature and carefully quenched by the addition of a proton source, typically a weak acid like acetic acid. The mixture is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, a cyclic β-keto ester, is purified by column chromatography on silica gel.

Reactivity and Synthetic Utility: A Scaffold for Innovation

The chemical architecture of this compound provides three primary points for synthetic elaboration: the carboxylic acid, the ketone, and, following deprotection, the piperidine nitrogen. This trifecta of reactivity makes it an exceptionally valuable building block.

Peptide Synthesis and Peptidomimetics

The carboxylic acid and the (deprotected) amine functionalities allow for its incorporation into peptide chains, where the constrained piperidine ring can induce specific secondary structures, such as β-turns.[9][10] This is of significant interest in the design of peptidomimetics with enhanced stability and biological activity.

Figure 2. General scheme for the incorporation of the scaffold into peptidomimetics.

Elaboration of the Ketone Functionality

The ketone at the 4-position is a versatile handle for introducing further diversity. It can undergo a wide range of standard ketone reactions, including:

-

Reductive amination: to introduce substituted amine functionalities.

-

Wittig reaction: to form exocyclic double bonds.

-

Grignard and organolithium additions: to create tertiary alcohols.

-

Formation of heterocycles: such as spiro-hydantoins.

These transformations allow for the exploration of a vast chemical space around the piperidine core, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Applications in Drug Discovery: Targeting Complex Diseases

The chiral piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][11] this compound is a key intermediate in the synthesis of compounds targeting a range of diseases.

Neurodegenerative Diseases

The development of novel therapeutics for neurodegenerative disorders like Alzheimer's disease is a major focus of pharmaceutical research.[12] The piperidine scaffold is a common feature in acetylcholinesterase (AChE) inhibitors, a class of drugs used to treat the symptoms of Alzheimer's.[12] The constrained nature of the piperidine ring in our target molecule can help to orient pharmacophoric groups in a precise manner for optimal interaction with the enzyme's active site.

Neurokinin Receptor Antagonists

Neurokinin (NK) receptors are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes, including pain, inflammation, and mood. Antagonists of these receptors have therapeutic potential for a range of conditions. The piperidine scaffold has been utilized in the design of potent and selective neurokinin receptor antagonists.[13]

Other Therapeutic Areas

The versatility of this scaffold has led to its exploration in a wide array of other therapeutic areas, including the development of:

-

Analgesics and anti-inflammatory agents. [3]

-

HIV-1 protease inhibitors. [14]

-

Corticotropin-releasing factor (CRF) receptor antagonists. [15]

Conclusion: An Enduring Legacy in Drug Design

This compound is far more than a simple chemical intermediate. Its unique combination of chirality, conformational rigidity, and versatile functional groups makes it a powerful tool for the modern medicinal chemist. By understanding the nuances of its synthesis and reactivity, researchers can strategically employ this scaffold to construct complex and innovative drug candidates with the potential to address some of the most challenging diseases of our time. Its continued presence in the drug discovery pipeline is a testament to its enduring value as a cornerstone of molecular architecture.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. nbinno.com [nbinno.com]

- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 5. synarchive.com [synarchive.com]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Dieckmann Condensation [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activity of oxo-7H-benzo[e]perimidine-4-carboxylic acid derivatives as potent, nonpeptide corticotropin releasing factor (CRF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid: Structure, Confirmation, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, a chiral heterocyclic compound, is a valuable building block in medicinal chemistry and drug development. Its rigid piperidine core, bearing a ketone, a carboxylic acid, and a Boc-protecting group, offers multiple points for synthetic modification, making it a key intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive analysis of the spectroscopic data essential for the structural elucidation and quality assessment of this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering insights into the experimental choices and the correlation between spectral features and molecular structure.

Introduction: The Chemical Significance of a Versatile Building Block

This compound (commonly referred to as 1-Boc-4-oxopiperidine-2-carboxylic acid) belongs to the class of pipecolic acid derivatives. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its ability to impart favorable pharmacokinetic properties. The presence of a ketone at the 4-position and a carboxylic acid at the 2-position provides orthogonal handles for chemical derivatization. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for modulating the reactivity of the piperidine nitrogen during synthetic sequences and can be readily removed under acidic conditions. The specific stereochemistry at the C2 position is often critical for the biological activity of the final target molecule.

Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of multi-step syntheses. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will walk through the expected spectroscopic data for this molecule, providing a framework for its identification and analysis.

Molecular Structure and Key Spectroscopic Features

The molecular formula of this compound is C₁₁H₁₇NO₅, with a molecular weight of 243.26 g/mol .[1][2] The key functional groups that give rise to its characteristic spectroscopic signals are the carbamate (Boc group), the ketone, the carboxylic acid, and the aliphatic protons and carbons of the piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: Acquiring High-Quality NMR Data

A standard protocol for acquiring NMR spectra for this compound would involve dissolving a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), as the compound is soluble in chloroform.[3] The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., the carboxylic acid proton). Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal. Its chemical shift is highly dependent on solvent and concentration. |

| ~4.5-5.0 | Multiplet | 1H | H-2 | This proton is adjacent to the electron-withdrawing carboxylic acid and the nitrogen atom, leading to a downfield shift. |

| ~3.2-4.2 | Multiplet | 2H | H-6 | These protons are adjacent to the nitrogen of the carbamate and are diastereotopic, often appearing as complex multiplets. |

| ~2.2-2.8 | Multiplet | 4H | H-3, H-5 | These protons are adjacent to the ketone at C-4 and are also part of the piperidine ring, appearing in the aliphatic region. |

| 1.48 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protector appear as a characteristic sharp singlet. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~205-210 | C-4 (C=O, ketone) | The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield. |

| ~170-175 | -COOH | The carbonyl carbon of the carboxylic acid is also deshielded, but typically less so than a ketone. |

| ~154 | -NCOO- | The carbonyl carbon of the Boc group (carbamate) appears in a characteristic region. |

| ~80 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~55-60 | C-2 | This carbon is attached to both the nitrogen and the carboxylic acid group, resulting in a downfield shift. |

| ~40-50 | C-6 | This carbon is adjacent to the nitrogen atom. |

| ~35-45 | C-3, C-5 | These carbons are adjacent to the ketone. |

| ~28 | -C(CH₃ )₃ | The three equivalent methyl carbons of the Boc group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Transmission or ATR

The IR spectrum can be obtained using either the KBr pellet method (transmission) or Attenuated Total Reflectance (ATR). For a solid sample, ATR is often more convenient. A small amount of the powdered sample is placed directly on the ATR crystal, and the spectrum is recorded.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~2980, 2870 | C-H stretch | Aliphatic (piperidine ring and Boc group) |

| ~1740-1710 | C=O stretch | Ketone and Carboxylic Acid (often overlapping) |

| ~1690-1650 | C=O stretch | Carbamate (Boc group) |

| ~1480-1450 | C-H bend | Aliphatic |

| ~1370, 1390 | C-H bend | gem-dimethyl of the Boc group (characteristic doublet) |

| ~1160 | C-O stretch | Carbamate |

The IR spectrum provides a quick confirmation of the presence of the carboxylic acid (broad O-H stretch), the ketone and carbamate carbonyls (strong absorptions in the 1650-1750 cm⁻¹ region), and the aliphatic nature of the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Technique: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule. The analysis would typically be performed by dissolving a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infusing it into the mass spectrometer. Data can be acquired in both positive and negative ion modes.

Analysis of the Mass Spectrum

Molecular Ion: The expected monoisotopic mass of C₁₁H₁₇NO₅ is 243.1107 Da.

In positive ion mode , the most likely observed ions would be:

In negative ion mode , the primary ion observed would be:

-

[M-H]⁻: m/z 242.1034[4]

Key Fragmentation Pathways: Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns. The Boc group is notoriously labile and a primary fragmentation pathway involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy provides a rapid check for the presence of the key functional groups. High-resolution mass spectrometry confirms the elemental composition, and its fragmentation patterns are consistent with the assigned structure. For any researcher or drug development professional working with this important synthetic intermediate, a thorough understanding of its spectroscopic signature is essential for ensuring quality, purity, and ultimately, the success of the synthetic endeavor.

References

- 1. 198646-60-5・(S)-1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid・(S)-1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 2. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. spectrabase.com [spectrabase.com]

- 4. (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | C11H19NO5 | CID 2755980 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Compounds Containing 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic Acid

Introduction: The Strategic Value of the Piperidine Scaffold

To researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a decision that dictates the future trajectory of a drug discovery program. The piperidine ring stands as one of the most vital "privileged scaffolds" in medicinal chemistry. Its frequent appearance in clinically approved drugs is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] The piperidine motif can enhance metabolic stability, improve membrane transport, and provide a three-dimensional framework for precise substituent orientation, all of which contribute to improved druggability and often, reduced toxicity.[1]

This guide focuses on a specific, highly versatile building block: 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid . The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen is of paramount importance; it allows for controlled, sequential chemical modifications, making this scaffold a cornerstone in the synthesis of complex pharmaceutical agents.[3][4] However, the very features that make this scaffold attractive also present unique challenges in pharmacokinetic (PK) profiling. Understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates derived from this core is critical for translating a promising compound into a viable therapeutic.

This document serves as a technical guide for designing and executing a robust pharmacokinetic evaluation of novel chemical entities (NCEs) containing the this compound core. It provides not just the protocols, but the scientific rationale behind them, empowering researchers to anticipate challenges, interpret data, and make informed decisions in the drug development process.

The Pharmacokinetic Journey: An Overview

The ultimate success of a drug candidate is inextricably linked to its ADME profile. For compounds built upon the piperidine scaffold, a systematic evaluation is essential. The following diagram illustrates the typical workflow for characterizing the pharmacokinetic properties of a novel compound.

Caption: High-level workflow for pharmacokinetic characterization.

Anticipated Metabolic Pathways

The metabolic fate of a drug is a primary determinant of its half-life and potential for drug-drug interactions. For piperidine-containing compounds, metabolism is predominantly mediated by Cytochrome P450 (CYP) enzymes in the liver.[5]

Key metabolic transformations to anticipate include:

-

Oxidation: Hydroxylation can occur at various positions on the piperidine ring. The carbons adjacent to the nitrogen are often susceptible.

-

N-dealkylation: If the Boc-group is removed and the nitrogen is substituted, this becomes a major metabolic route.

-

Ring Opening: While less common, oxidative cleavage of the piperidine ring can occur.

-

Conjugation (Phase II): Once hydroxylated, the compound can undergo glucuronidation or sulfation to increase water solubility and facilitate excretion.

The following diagram illustrates these potential metabolic hotspots on a generic piperidine core.

Caption: Potential metabolic pathways for piperidine-containing compounds.

Key In Vitro Assays for Early Pharmacokinetic Profiling

In vitro assays are the bedrock of modern DMPK screening. They are cost-effective, high-throughput, and provide essential data to predict in vivo behavior and guide chemical optimization.

Metabolic Stability Assessment using Liver Microsomes

Scientific Rationale: This assay assesses a compound's susceptibility to Phase I metabolism by CYP enzymes, which are highly concentrated in liver microsomes.[5] A compound with low metabolic stability is likely to be rapidly cleared in vivo, resulting in a short half-life and poor oral bioavailability. This assay is crucial for identifying metabolic liabilities ("soft spots") on the molecule that can be modified to improve stability.

Detailed Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare stock solutions of the test compound and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) at 1 mM in DMSO.

-

Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

-

Prepare the stop solution: Acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

-

-

Incubation Procedure:

-

On a 96-well plate, add phosphate buffer.

-

Add liver microsomes (e.g., human, rat) to a final protein concentration of 0.5 mg/mL and pre-incubate the plate at 37°C for 10 minutes.

-

Spike the test compound into the wells to achieve a final concentration of 1 µM.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), add 3 volumes of the cold stop solution to terminate the reaction in the respective wells.

-

-

Sample Processing and Analysis:

-

Seal the plate and centrifuge at 4,000 rpm for 15 minutes to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate.

-

Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .

-

Plasma Protein Binding (PPB) Assessment using Rapid Equilibrium Dialysis (RED)

Scientific Rationale: Only the unbound (free) fraction of a drug in the plasma is available to distribute into tissues, interact with its target, and be cleared by metabolizing enzymes.[2] High plasma protein binding can significantly limit a drug's efficacy and alter its pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) method is considered the gold standard for determining the fraction unbound (fu) due to its accuracy and minimal non-specific binding.[1][6]

Detailed Step-by-Step Protocol:

-

Preparation:

-

Hydrate the dialysis membranes (typically 8 kDa molecular weight cutoff) according to the manufacturer's instructions.

-

Assemble the RED device base plate and inserts.

-

Prepare a stock solution of the test compound and spike it into plasma (human, rat, etc.) to a final concentration (e.g., 1 µM).

-

Prepare dialysis buffer (Phosphate-Buffered Saline, PBS, pH 7.4).

-

-

Dialysis Procedure:

-

Add the compound-spiked plasma (e.g., 200 µL) to the sample chamber (red-ringed) of the RED device inserts.

-

Add dialysis buffer (e.g., 350 µL) to the buffer chamber.

-

Seal the plate securely to prevent evaporation.

-

Incubate the plate at 37°C on an orbital shaker (approx. 200 rpm) for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

-

-

Sample Collection and Processing:

-

After incubation, carefully remove an aliquot (e.g., 50 µL) from the buffer chamber.

-

Remove an aliquot (e.g., 50 µL) from the plasma chamber.

-

To ensure matrix matching for LC-MS/MS analysis, add 50 µL of blank plasma to the buffer aliquot and 50 µL of PBS to the plasma aliquot.

-

Add 3 volumes of cold acetonitrile with an internal standard to all samples to precipitate proteins.

-

-

Analysis and Calculation:

-

Centrifuge the samples, collect the supernatant, and analyze by LC-MS/MS.

-

Calculate the fraction unbound (fu) using the formula: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber) .

-

The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100 .

-

Bioanalytical Methodologies for Quantification

Accurate and reliable quantification of the drug candidate in biological matrices is the cornerstone of any pharmacokinetic study. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique due to its superior sensitivity, selectivity, and speed.

Protocol: Development and Validation of a Generic LC-MS/MS Method

Objective: To establish a robust method for quantifying a novel piperidine-carboxylic acid derivative in rat plasma.

-

Analyte and Internal Standard (IS) Optimization:

-

Prepare a 1 µg/mL solution of the analyte and a suitable IS (ideally a stable isotope-labeled version) in 50:50 acetonitrile:water.

-

Infuse the solution directly into the mass spectrometer to optimize the MS parameters (e.g., precursor and product ions, collision energy, declustering potential). For carboxylic acids, negative ion mode may be effective, but derivatization can improve sensitivity in positive ion mode.[7]

-

-

Chromatographic Method Development:

-

Column Selection: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% Formic Acid (for positive ion mode).

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

-

-

Gradient Elution: Develop a gradient to ensure the analyte is well-retained, separated from matrix components, and elutes with a sharp peak shape. A typical run time is 2-5 minutes.

-

-

Sample Preparation:

-

Protein Precipitation (PPT): This is the simplest and fastest method. To 50 µL of plasma, add 150 µL of cold acetonitrile containing the IS. Vortex, then centrifuge. The supernatant is injected.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These methods provide cleaner extracts and may be necessary for lower limits of quantification.

-

-

Method Validation (According to Regulatory Guidance):

-

Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous components interfere with the analyte or IS peaks.

-

Calibration Curve: Prepare standards by spiking known concentrations of the analyte into blank plasma. The curve should have at least 6 non-zero points and be linear over the expected concentration range.

-

Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations in replicate (n=5) on three separate days. Accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and precision (%CV) should be ≤15% (≤20% at the LLOQ).

-

Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

-

Recovery: Determine the efficiency of the extraction procedure.

-

Stability: Evaluate the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

-

The following diagram outlines the typical workflow for bioanalytical sample analysis.

Caption: Workflow for bioanalytical sample processing and analysis.

Data Presentation and Interpretation: A Case Study

Let's consider a hypothetical case study for a drug candidate, "Compound X," derived from our core scaffold.

Case Study: Optimizing Compound X

Initial screening of Compound X revealed potent in vitro activity but challenging pharmacokinetic properties. The development team synthesized an analog, "Compound Y," by modifying a metabolically liable site identified during in vitro stability studies.

| Parameter | Compound X (Initial Lead) | Compound Y (Optimized) | Interpretation of Improvement |

| In Vitro Data | |||